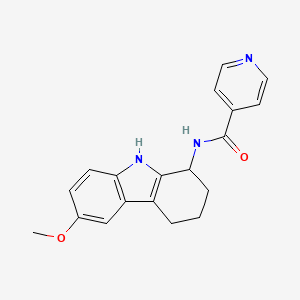![molecular formula C20H14Br2N2O4S3 B14939560 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide](/img/structure/B14939560.png)
4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, sulfonyl, benzothiazolyl, and benzenesulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the bromophenyl sulfonyl intermediate with the benzothiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl and benzothiazole groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Cross-Coupling: Palladium catalysts with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide and benzothiazole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety can also interact with biological molecules, affecting various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide and benzothiazole derivatives.
N-(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks the additional bromine atom.
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks both bromine atoms and the sulfonyl group.
Uniqueness
The presence of both bromine atoms and the sulfonyl group in 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C20H14Br2N2O4S3 |
|---|---|
Molekulargewicht |
602.3 g/mol |
IUPAC-Name |
4-bromo-N-(4-bromophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Br2N2O4S3/c1-13-2-11-18-19(12-13)29-20(23-18)24(30(25,26)16-7-3-14(21)4-8-16)31(27,28)17-9-5-15(22)6-10-17/h2-12H,1H3 |
InChI-Schlüssel |
QNLPGMZTDYFZKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chloro-1H-indol-1-yl)-N-[(1S)-3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B14939497.png)

![Tetraethyl 5',5',9'-trimethyl-6'-[(4-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14939504.png)
![(1E)-8-bromo-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939513.png)

![(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14939530.png)

![Methyl 7-(2-methoxybenzyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14939537.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14939539.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B14939545.png)
![8-methyl-4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14939549.png)

